![molecular formula C13H9ClN2O4S B11603674 methyl (2Z)-[2-{[(4-chlorophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate](/img/structure/B11603674.png)

methyl (2Z)-[2-{[(4-chlorophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

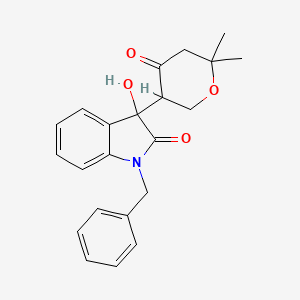

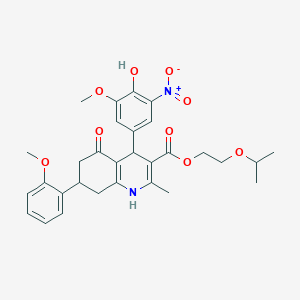

L’éthanoate de méthyle (2Z)-[2-{[(4-chlorophényl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidène] est un composé organique synthétique appartenant à la famille des thiazoles. Les thiazoles sont des composés hétérocycliques contenant à la fois des atomes de soufre et d’azote dans un cycle à cinq chaînons.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’éthanoate de méthyle (2Z)-[2-{[(4-chlorophényl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidène] implique généralement les étapes suivantes :

Formation du cycle thiazole : Le cycle thiazole peut être synthétisé par une réaction de cyclisation impliquant un dérivé de la thiourée et une α-halocétone. La réaction est généralement réalisée en présence d’une base telle que l’hydroxyde de sodium ou le carbonate de potassium.

Introduction du groupe 4-chlorophényle : Le groupe 4-chlorophényle est introduit par une réaction d’acylation utilisant le chlorure de 4-chlorobenzoyle. Cette étape nécessite souvent un catalyseur tel que le chlorure d’aluminium (AlCl3) pour faciliter la réaction.

Estérification : La dernière étape implique l’estérification du groupe acide carboxylique avec du méthanol en présence d’un catalyseur acide tel que l’acide sulfurique ou l’acide chlorhydrique.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela comprend l’utilisation de réacteurs à écoulement continu pour améliorer l’efficacité et le rendement de la réaction, ainsi que la mise en œuvre de principes de chimie verte pour minimiser les déchets et l’impact environnemental.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle thiazole, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle, les transformant en alcools.

Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, telles que la nitration ou l’halogénation, pour introduire divers groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène (H2O2) et l’acide m-chloroperbenzoïque (m-CPBA).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont généralement utilisés.

Substitution : Les réactions de substitution électrophile nécessitent souvent des réactifs tels que l’acide nitrique (HNO3) pour la nitration ou le brome (Br2) pour la bromation.

Produits principaux

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés d’alcools.

Substitution : Dérivés nitro ou halogénés.

Applications de la recherche scientifique

Chimie

En chimie, ce composé est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications, ce qui en fait un intermédiaire polyvalent en synthèse organique.

Biologie

Biologiquement, le composé s’est révélé prometteur comme agent antimicrobien. Son cycle thiazole est connu pour interagir avec les enzymes bactériennes, inhibant leur fonction et présentant ainsi des propriétés antibactériennes.

Médecine

En chimie médicinale, le composé est étudié pour son potentiel d’agent anti-inflammatoire et anticancéreux. Sa capacité à inhiber des enzymes et des voies spécifiques impliquées dans l’inflammation et la prolifération des cellules cancéreuses en fait un candidat prometteur pour le développement de médicaments.

Industrie

Industriellement, le composé peut être utilisé dans la synthèse de colorants et de pigments en raison de sa structure aromatique stable. Il trouve également des applications dans le développement d’agrochimiques et de biocides.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an antimicrobial agent. Its thiazole ring is known to interact with bacterial enzymes, inhibiting their function and thus exhibiting antibacterial properties.

Medicine

In medicinal chemistry, the compound is being explored for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and pathways involved in inflammation and cancer cell proliferation makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the synthesis of dyes and pigments due to its stable aromatic structure. It also finds applications in the development of agrochemicals and biocides.

Mécanisme D'action

Le mécanisme d’action de l’éthanoate de méthyle (2Z)-[2-{[(4-chlorophényl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidène] implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber les enzymes en se liant à leurs sites actifs, bloquant ainsi l’accès du substrat et l’activité enzymatique. Cette inhibition peut perturber diverses voies biologiques, ce qui conduit aux effets biologiques observés.

Comparaison Avec Des Composés Similaires

Composés similaires

- Éthanoate de méthyle (2Z)-[2-{[(4-bromophényl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidène]

- Éthanoate de méthyle (2Z)-[2-{[(4-fluorophényl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidène]

- Éthanoate de méthyle (2Z)-[2-{[(4-méthylphényl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidène]

Unicité

L’unicité de l’éthanoate de méthyle (2Z)-[2-{[(4-chlorophényl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidène] réside dans son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence du groupe 4-chlorophényle améliore sa lipophilie et ses interactions potentielles avec les membranes biologiques, ce qui en fait un composé précieux dans la conception et le développement de médicaments.

Propriétés

Formule moléculaire |

C13H9ClN2O4S |

|---|---|

Poids moléculaire |

324.74 g/mol |

Nom IUPAC |

methyl (2Z)-2-[2-(4-chlorobenzoyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate |

InChI |

InChI=1S/C13H9ClN2O4S/c1-20-10(17)6-9-12(19)16-13(21-9)15-11(18)7-2-4-8(14)5-3-7/h2-6H,1H3,(H,15,16,18,19)/b9-6- |

Clé InChI |

CGQCKMLIDHTTIR-TWGQIWQCSA-N |

SMILES isomérique |

COC(=O)/C=C\1/C(=O)NC(=NC(=O)C2=CC=C(C=C2)Cl)S1 |

SMILES canonique |

COC(=O)C=C1C(=O)NC(=NC(=O)C2=CC=C(C=C2)Cl)S1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B11603607.png)

![(2Z)-2-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11603623.png)

![N-benzyl-8-butyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11603625.png)

![(7Z)-3-(3,5-dimethylphenyl)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11603626.png)

![4-(1,3-benzodioxol-5-yl)-1-cyclohexyl-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11603629.png)

![N-cyclohexyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603637.png)

![3'-Butyl 5'-methyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-1-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11603640.png)

![ethyl 4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B11603643.png)

![1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11603644.png)

![(2E)-2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B11603656.png)

![5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11603661.png)

![3-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]phenol](/img/structure/B11603669.png)